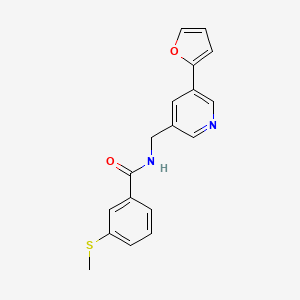
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide, also known as FPMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPMB is a benzamide derivative that can be synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and drug discovery. In cancer research, N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neurodegenerative diseases, such as Alzheimer's disease, N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide has been shown to have neuroprotective effects and improve cognitive function. In drug discovery, N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide has been used as a lead compound to design and synthesize new analogs with improved pharmacological properties.
Wirkmechanismus
The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide is not fully understood, but it is believed to involve the inhibition of enzymes, such as histone deacetylases (HDACs) and tubulin polymerization, that play a crucial role in cancer cell growth and division. N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide has also been shown to modulate the activity of ion channels, such as voltage-gated potassium channels, which are involved in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells, neuroprotection and improvement of cognitive function in animal models of neurodegenerative diseases, and modulation of ion channel activity. N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide in lab experiments is its potential as a lead compound for drug discovery. N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide has been shown to have potent activity against cancer cells and neuroprotective effects, making it a promising candidate for the development of new therapeutics. However, one limitation of using N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide in lab experiments is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide, including the design and synthesis of new analogs with improved pharmacological properties, the elucidation of its mechanism of action, and the exploration of its potential applications in other fields, such as cardiovascular disease and infectious diseases. Additionally, the development of new formulations and delivery methods may improve the bioavailability and pharmacokinetics of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide, making it a more effective therapeutic agent.
Conclusion
In conclusion, N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide, or N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide, is a benzamide derivative that has gained significant attention in the scientific community due to its potential applications in cancer research, neurodegenerative diseases, and drug discovery. N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide can be synthesized using different methods and has been shown to have potent activity against cancer cells, neuroprotective effects, and modulation of ion channel activity. However, its low solubility in aqueous solutions may affect its bioavailability and pharmacokinetics. Future research on N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide may lead to the development of new therapeutics for various diseases.
Synthesemethoden
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide can be synthesized using different methods, including the reaction of 2-furylpyridine-3-carboxaldehyde with 3-(methylthio)benzoyl chloride in the presence of a base, such as pyridine, and a catalyst, such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide. Another method involves the reaction of 2-furylpyridine-3-carboxaldehyde with 3-(methylthio)benzamide in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide.
Eigenschaften
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-23-16-5-2-4-14(9-16)18(21)20-11-13-8-15(12-19-10-13)17-6-3-7-22-17/h2-10,12H,11H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWBWLXFZYYTCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


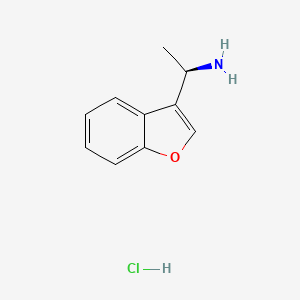


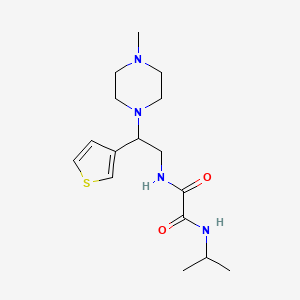

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B2408827.png)
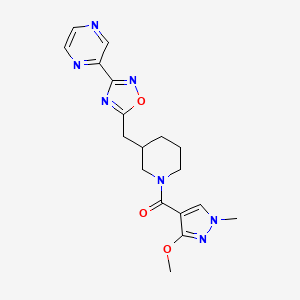
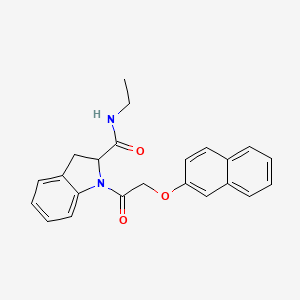


![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2408838.png)
![9-(4-bromophenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2408839.png)
